tert-Butyl ((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound with a molecular formula of C18H30N4O2. This compound is notable for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with a methyl group and a piperazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate. This can be achieved through a series of reactions starting from commercially available precursors. For example, a nitration reaction followed by reduction can introduce the necessary amino group on the pyridine ring.
Piperazine Substitution: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the amino group on the pyridine ring reacts with a piperazine derivative.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be achieved by reacting the piperazine-substituted pyridine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or piperazine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or piperazine rings.
Scientific Research Applications
tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13-10-15(21-8-6-20(5)7-9-21)18-11-14(13)12-19-16(22)23-17(2,3)4/h10-11H,6-9,12H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZTAXXASXVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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